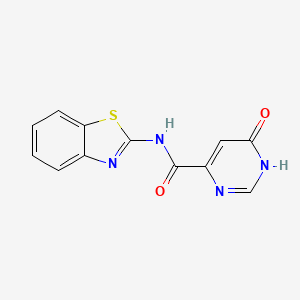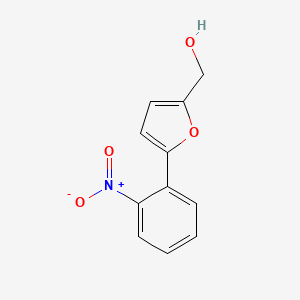
(5-(2-Nitrophenyl)furan-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(2-Nitrophenyl)furan-2-yl)methanol: is an organic compound with the molecular formula C11H9NO4 It is a derivative of furan, a heterocyclic compound, and contains a nitrophenyl group attached to the furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-(2-Nitrophenyl)furan-2-yl)methanol typically involves the reduction of 5-(2-nitrophenyl)-2-furfural . One common method includes the use of sodium tetrahydroborate (NaBH4) as a reducing agent. The reaction is carried out in ethanol at 0°C, followed by warming to 25°C and stirring for several hours. The product is then purified by column chromatography using a mixture of hexane and ethyl acetate .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and purification techniques, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: The compound can be synthesized through the reduction of 5-(2-nitrophenyl)-2-furfural using sodium tetrahydroborate.
Oxidation: Potential oxidation reactions could involve converting the alcohol group to an aldehyde or carboxylic acid.
Substitution: The nitro group on the phenyl ring can undergo various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Reduction: Sodium tetrahydroborate in ethanol at 0-25°C.
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: (5-(2-Nitrophenyl)furan-2-yl)methanol.
Oxidation: 5-(2-Nitrophenyl)furan-2-carboxaldehyde or 5-(2-Nitrophenyl)furan-2-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Biological Studies: Used in studies to understand the interactions of nitrophenyl compounds with biological systems.
Industry:
Material Science:
Chemical Manufacturing: Used as a building block in the synthesis of various chemicals.
Mecanismo De Acción
The mechanism of action of (5-(2-Nitrophenyl)furan-2-yl)methanol depends on its specific application. In biological systems, the nitrophenyl group can interact with various molecular targets, potentially inhibiting or activating specific pathways. The furan ring may also play a role in stabilizing the compound and facilitating its interactions with other molecules.
Comparación Con Compuestos Similares
5-(2-Nitrophenyl)-2-furfural: The aldehyde precursor used in the synthesis of (5-(2-Nitrophenyl)furan-2-yl)methanol.
5-(2-Nitrophenyl)furan-2-carboxylic acid: An oxidized derivative of this compound.
5-(4-Nitrophenyl)-2-furfural: A similar compound with the nitro group in a different position on the phenyl ring.
Uniqueness: this compound is unique due to the presence of both a nitrophenyl group and a furan ring, which confer specific chemical properties and reactivity
Propiedades
IUPAC Name |
[5-(2-nitrophenyl)furan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c13-7-8-5-6-11(16-8)9-3-1-2-4-10(9)12(14)15/h1-6,13H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXMSZDBQVMXPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)CO)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
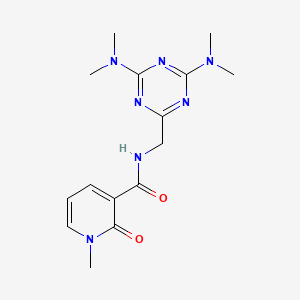
![1-(4-Methoxybenzyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2785133.png)
![2-(4-chlorophenyl)-5-ethoxy-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2785134.png)
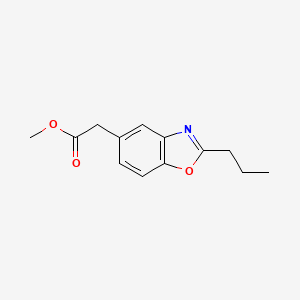
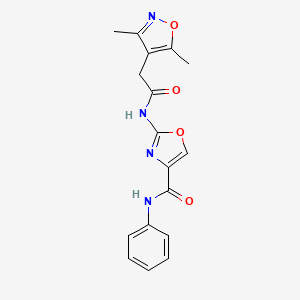
![N-(2,5-dimethoxyphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2785139.png)
![2-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2785141.png)
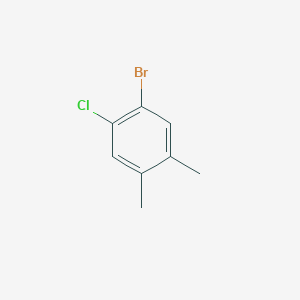
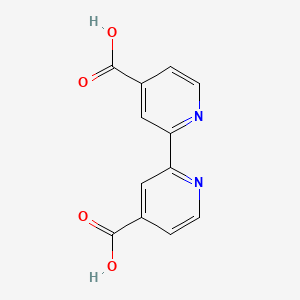
![(3As,6aS)-6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-carbaldehyde](/img/structure/B2785145.png)
![2-Chloro-N-[(4-methylphenyl)methyl]-N-prop-2-ynylacetamide](/img/structure/B2785147.png)
![N-(3-ethylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2785149.png)
![2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2785152.png)
